

Reproducibility of GSK137647A Effects Across Different Studies: A Comparative Guide

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Compound of Interest

Compound Name: GSK137647A

Cat. No.: B1672352

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An in-depth analysis of the experimental data on the selective free fatty acid receptor 4 (FFA4/GPR120) agonist, **GSK137647A**, reveals a generally consistent profile of its pharmacological effects across various in vitro and in vivo studies. This guide provides a comprehensive comparison of its potency, efficacy, and methodologies used to evaluate its activity, offering researchers, scientists, and drug development professionals a clear overview of its demonstrated effects and the experimental conditions under which they were observed.

GSK137647A is a potent and selective agonist for FFA4, a G protein-coupled receptor implicated in metabolic and inflammatory processes.^{[1][2]} Its effects have been characterized across species and in various experimental models, demonstrating its potential as a therapeutic agent. This guide synthesizes the available data to facilitate a clearer understanding of its reproducibility and to aid in the design of future studies.

Comparative Potency and Efficacy

GSK137647A exhibits high potency at the human, mouse, and rat FFA4 receptors, with pEC50 values of 6.3, 6.2, and 6.1, respectively.^{[1][2][3]} This indicates a comparable level of activity across these species in functional assays. The compound demonstrates significant selectivity, with over 100-fold greater potency for FFA4 compared to other free fatty acid receptors (FFA1, FFA2, and FFA3).

Parameter	Human FFA4	Mouse FFA4	Rat FFA4	Reference
pEC50	6.3	6.2	6.1	
EC50	~501 nM	-	-	

In Vitro Effects: A Consistent Pattern of Anti-Inflammatory and Metabolic Modulation

Across multiple cell-based studies, **GSK137647A** has consistently demonstrated effects related to inflammation and metabolic regulation.

Cell Line	Effect	Concentration	Key Findings	Reference
Macrophages (e.g., RAW 264.7)	Reduction of Nitric Oxide (NO) production	50 μ M	GSK137647A reduces the production of the pro-inflammatory mediator NO without affecting cell viability.	
Caco-2 (human colon adenocarcinoma cells)	Alleviation of inflammatory stimuli and induction of IL-6 secretion	30 μ M (12 hours)	The compound mitigates inflammatory responses and modulates cytokine secretion in an intestinal epithelial cell model.	
MIN6 (mouse insulinoma cells)	Enhanced glucose-stimulated insulin secretion	50 μ M	GSK137647A potentiates insulin release in response to glucose, highlighting its potential role in glucose homeostasis.	
NCI-H716 (human intestinal cells)	Modest increase in GLP-1 secretion	100 μ M	The compound shows approximately 50% efficacy compared to linoleic acid in promoting the secretion of the	

		incretin hormone GLP-1.
U2OS (human osteosarcoma cells)	Induction of intracellular calcium accumulation	- This activity, indicative of Gq/11 pathway activation, is inhibited by the FFA4 antagonist AH 7614.

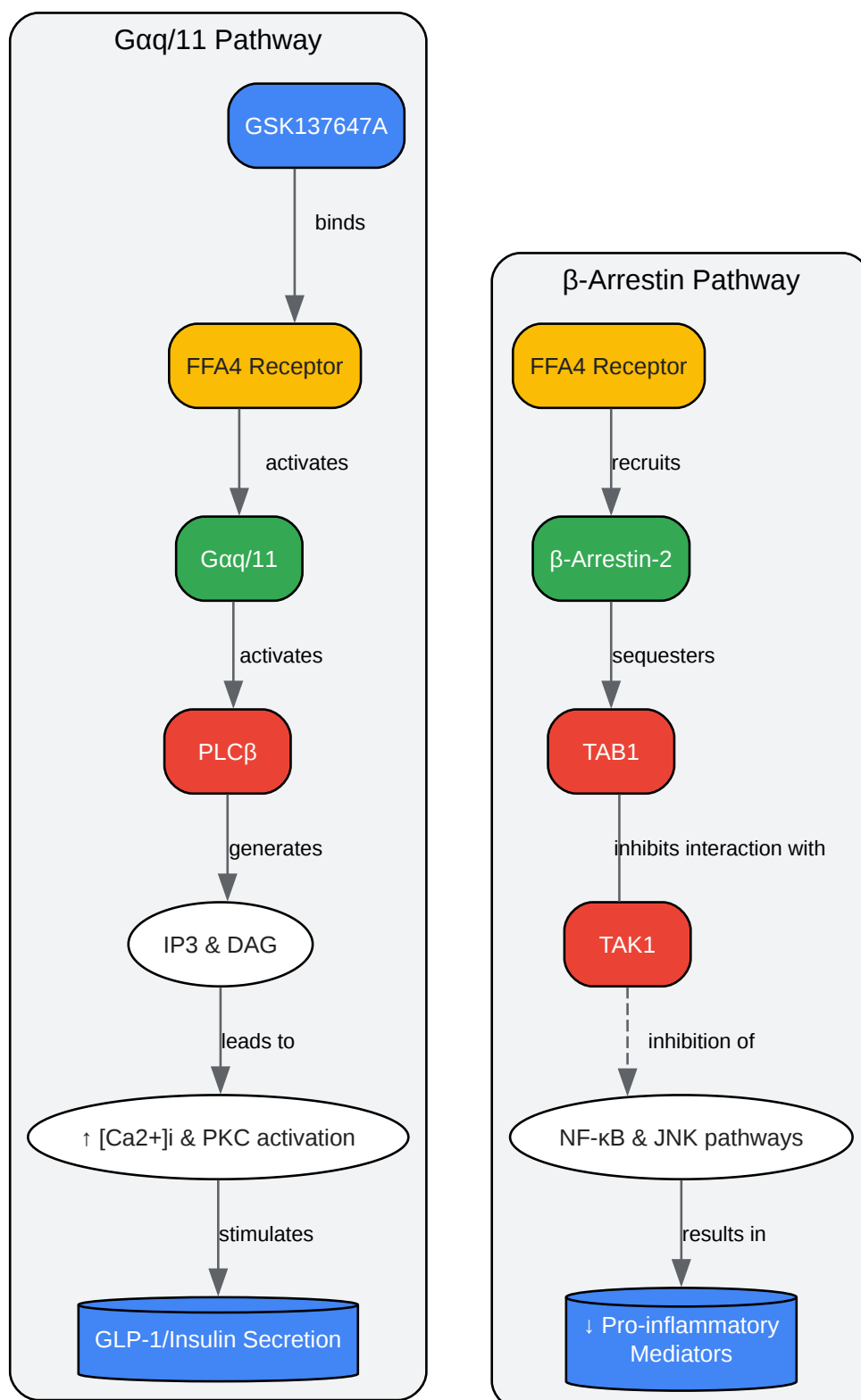
In Vivo Efficacy in Colitis Models

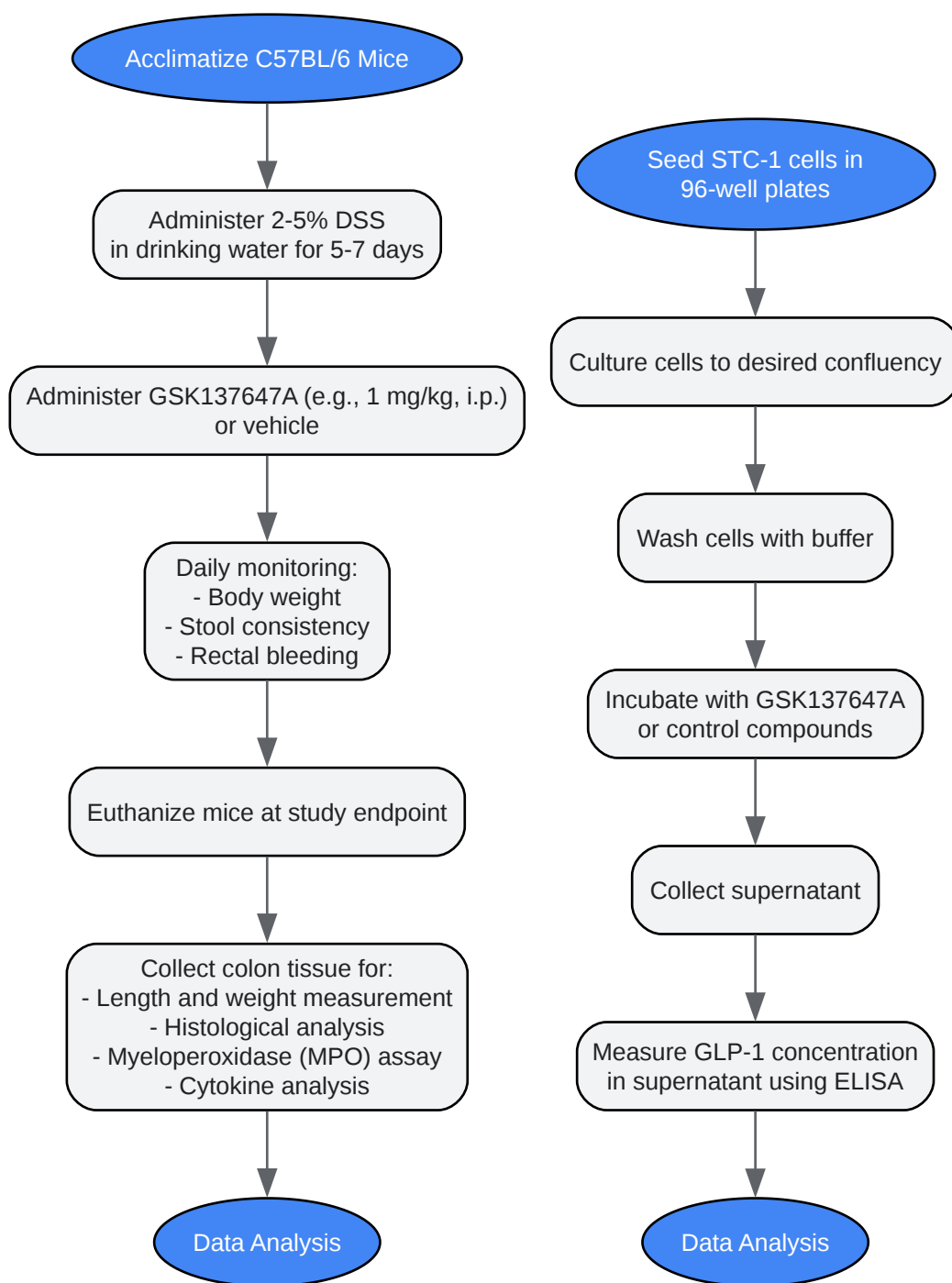
In vivo studies using mouse models of colitis have provided evidence for the anti-inflammatory effects of **GSK137647A** in a physiological setting.

Animal Model	Treatment Regimen	Key Outcomes	Reference
TNBS-induced colitis in C57BL/6 mice	1 mg/kg, i.p., twice daily for 7 days	Alleviated colitis	
DSS-induced colitis in C57BL/6 mice	1 mg/kg, i.p., twice daily for 7 days	Alleviated colitis and restored intestinal permeability	

Signaling Pathways of GSK137647A

GSK137647A exerts its effects by activating FFA4, which can signal through two primary pathways: the Gq/11 pathway and the β -arrestin-2 pathway. The activation of these pathways leads to distinct downstream cellular responses.





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